![molecular formula C11H11ClO3 B2554820 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 879045-01-9](/img/structure/B2554820.png)
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
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Overview
Description
“2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial properties .
Synthesis Analysis
This compound can be synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control .Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride .Scientific Research Applications
Antibacterial and Antifungal Agents
Research has explored the synthesis of various compounds related to 2,3-dihydro-1,4-benzodioxin for potential use as antibacterial and antifungal agents. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have shown promising antibacterial and antifungal potential, particularly against specific strains of bacteria and fungi, as well as low hemolytic activity (Abbasi et al., 2020). Similar compounds have also exhibited inhibitory activity against lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Anti-Inflammatory Properties
Studies have been conducted on the anti-inflammatory properties of racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its R and S enantiomers, indicating the highest activity in specific compounds (Vazquez et al., 1997).
Bacterial Biofilm Inhibition and Cytotoxicity
Recent research has focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown potential in inhibiting bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).
Anti-Proliferative Agents in Cancer Research
Compounds derived from 2,3-dihydro-1,4-benzodioxin, like 1-((9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl)methoxy)-3-(4-phenylpiperzin-1-yl) propan-2-ols, have been evaluated for their anti-proliferative activity against various cancer cell lines, showing significant potency (Vanguru et al., 2017).
Anti-Diabetic Agents
The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides has been explored for their potential as anti-diabetic agents. These compounds have demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . The compound has shown significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
This compound interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the protective environment of the bacteria, making them more susceptible to antibacterial agents .
Biochemical Pathways
Its antibacterial activity suggests that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
Similar compounds with a benzodioxane moiety are known to have good bioavailability and are well-absorbed in the gastrointestinal tract
Result of Action
The result of the action of this compound is the inhibition of bacterial biofilm formation, leading to increased susceptibility of the bacteria to antibacterial agents . This compound has shown significant antibacterial activity against E. coli and B. subtilis, suggesting potential therapeutic applications in the treatment of bacterial infections .
properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIQSNDSHMLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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